6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol
Overview
Description
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to possess diverse pharmacological activities such as antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including this compound, have been reported to exhibit significant effects on cellular activities, contributing to their therapeutic benefits .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyridazine derivatives are known for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in various physiological processes . This inhibition leads to increased levels of cyclic nucleotides, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives, including this compound, maintain their stability under various conditions, ensuring consistent biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, while higher doses may lead to toxic or adverse effects. For example, pyridazine derivatives have been shown to possess antihypertensive activity at specific dosages, demonstrating their potential for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Pyridazine derivatives, including this compound, have been reported to modulate the activity of key metabolic enzymes, contributing to their diverse pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biological activity. Pyridazine derivatives, including this compound, have been shown to exhibit targeted distribution within specific tissues, enhancing their therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, ensuring its effective action. Pyridazine derivatives, including this compound, have been reported to localize within particular cellular structures, contributing to their biological effects .
Properties
IUPAC Name |
3-(thiophen-2-ylmethylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTJEMSQTVALPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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